molecular formula C10H9NO B1643644 3-Cyclopropoxybenzonitrile

3-Cyclopropoxybenzonitrile

Cat. No.: B1643644
M. Wt: 159.18 g/mol
InChI Key: NVBGCWUMVIHESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropoxybenzonitrile (CAS 223690-04-8) is a nitrile-substituted aromatic compound featuring a cyclopropoxy group (-O-C₃H₅) at the 3-position of the benzene ring. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. The compound is commercially available at 95% purity (MFCD16996180) and is utilized in organic synthesis and pharmaceutical research due to its unique steric and electronic properties derived from the strained cyclopropane ring .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H9NO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5H2

InChI Key

NVBGCWUMVIHESK-UHFFFAOYSA-N

SMILES

C1CC1OC2=CC=CC(=C2)C#N

Canonical SMILES

C1CC1OC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Cyclopropoxybenzonitrile

  • Structure : The cyclopropoxy group is located at the 4-position of the benzene ring.
  • Molecular Formula: C₁₀H₉NO (identical to 3-Cyclopropoxybenzonitrile).
  • Molecular Weight : 159.19 g/mol.
  • Applications: Positional isomers often exhibit divergent biological activities; for example, para-substituted derivatives may display improved metabolic stability in drug candidates .

Alkoxy-Substituted Nitriles

3-(3'-Bromopropoxy)benzonitrile
  • Structure : A bromopropoxy (-O-(CH₂)₃Br) substituent at the 3-position.
  • Molecular Formula: C₁₀H₁₀BrNO.
  • Molecular Weight : 256.10 g/mol.
  • Key Differences: Reactivity: The bromine atom enables nucleophilic substitution reactions (e.g., Suzuki coupling), unlike the inert cyclopropoxy group.
3-Isopropoxy-2-methoxy-6-methylbenzonitrile
  • Structure : Multiple substituents: isopropoxy (-O-iPr) at C3, methoxy (-OMe) at C2, and methyl (-Me) at C6.
  • Molecular Formula: C₁₂H₁₅NO₂.
  • Molecular Weight : 205.26 g/mol.
  • Key Differences :
    • Lipophilicity : The methyl and isopropoxy groups increase hydrophobicity, which may enhance membrane permeability in drug design.
    • Steric Hindrance : Bulkier substituents limit accessibility to reactive sites, reducing reaction rates in some synthetic pathways .

Cycloalkyl and Heteroaryl Analogues

3-Cyclopentyl-3-oxopropanenitrile
  • Structure : Cyclopentyl group attached to a ketone and nitrile.
  • Molecular Formula: C₈H₉NO.
  • Molecular Weight : 139.16 g/mol.
  • Key Differences :
    • Reactivity : The ketone group allows for aldol condensations, unlike the ether linkage in this compound.
    • Ring Strain : Cyclopentane lacks the high ring strain of cyclopropane, leading to different conformational dynamics .
3-(3-Thienyl)benzonitrile
  • Structure : A thienyl (C₄H₃S) substituent at the 3-position.
  • Molecular Formula : C₁₁H₇NS.
  • Molecular Weight : 185.24 g/mol.
  • Key Differences :
    • Electronic Effects : The sulfur atom in the thienyl group enhances π-conjugation, altering electronic properties for applications in materials science.
    • Toxicity : Thiophene derivatives may pose distinct ecological risks compared to alkoxy-substituted nitriles .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications
This compound C₁₀H₉NO 159.19 Cyclopropoxy (-O-C₃H₅) High ring strain; drug intermediates
4-Cyclopropoxybenzonitrile C₁₀H₉NO 159.19 Cyclopropoxy (-O-C₃H₅) Para-substitution; metabolic stability
3-(3'-Bromopropoxy)benzonitrile C₁₀H₁₀BrNO 256.10 Bromopropoxy (-O-(CH₂)₃Br) Nucleophilic substitution reactions
3-Isopropoxy-2-methoxy-6-methylbenzonitrile C₁₂H₁₅NO₂ 205.26 Isopropoxy, methoxy, methyl Lipophilic; agrochemicals
3-Cyclopentyl-3-oxopropanenitrile C₈H₉NO 139.16 Cyclopentyl, ketone Aldol condensations
3-(3-Thienyl)benzonitrile C₁₁H₇NS 185.24 Thienyl (C₄H₃S) Materials science applications

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